molecular formula C34H68O2 B14286303 Hexadecanoic acid, 2-octyldecyl ester CAS No. 134112-33-7

Hexadecanoic acid, 2-octyldecyl ester

Cat. No.: B14286303
CAS No.: 134112-33-7
M. Wt: 508.9 g/mol
InChI Key: PGJDCIDLMPSNPX-UHFFFAOYSA-N
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Description

Hexadecanoic acid, commonly known as palmitic acid, is a saturated fatty acid (C₁₆H₃₂O₂) widely found in natural lipids. Its esters, formed via esterification with alcohols, exhibit diverse physicochemical and biological properties depending on the alkyl chain structure. The 2-octyldecyl ester variant (C₃₂H₆₂O₂) is a branched-chain ester where palmitic acid is linked to a 2-octyldecyl alcohol group.

Properties

CAS No.

134112-33-7

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

IUPAC Name

2-octyldecyl hexadecanoate

InChI

InChI=1S/C34H68O2/c1-4-7-10-13-16-17-18-19-20-21-22-25-28-31-34(35)36-32-33(29-26-23-14-11-8-5-2)30-27-24-15-12-9-6-3/h33H,4-32H2,1-3H3

InChI Key

PGJDCIDLMPSNPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanoic acid, 2-octyldecyl ester, can be synthesized through the esterification of hexadecanoic acid with 2-octyldecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of by-products, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 2-octyldecyl ester, undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into hexadecanoic acid and 2-octyldecanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid, such as hydrochloric acid, while basic hydrolysis (saponification) uses a strong base, like sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate transesterification reactions.

Major Products Formed

    Hydrolysis: Hexadecanoic acid and 2-octyldecanol.

    Reduction: Hexadecanol and 2-octyldecanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Hexadecanoic acid, 2-octyldecyl ester, has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its emollient properties.

Mechanism of Action

The mechanism of action of hexadecanoic acid, 2-octyldecyl ester, involves its interaction with lipid membranes. As a lipophilic compound, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of lipophilic drugs.

Comparison with Similar Compounds

Comparative Analysis with Similar Esters of Hexadecanoic Acid

Structural and Functional Differences

The biological and industrial utility of hexadecanoic acid esters is influenced by:

  • Alkyl Chain Length : Longer chains (e.g., octadecyl) increase hydrophobicity, affecting solubility and lipid membrane interactions.
  • Branching : Branched esters like 2-octyldecyl ester may enhance thermal stability compared to linear analogs.
  • Functional Groups : Hydroxy-substituted esters (e.g., 2-hydroxy-1,3-propanediyl ester) exhibit polar characteristics, enabling medicinal applications .

Occurrence and Abundance in Natural Sources

Compound Name Molecular Formula Abundance (%) Source Reference
Hexadecanoic acid, methyl ester C₁₇H₃₄O₂ 1.52–9.35 Botryococcus sp., H. beccariana bark
Hexadecanoic acid, ethyl ester C₁₈H₃₆O₂ 2.95–13.42 Persicaria salicifolia, H. beccariana
Hexadecanoic acid, octadecyl ester C₃₄H₆₈O₂ 3.05 Aspergillus flavus biomass
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester C₁₉H₃₈O₄ 31.63 Chestnut tissue culture medium

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